1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid

Chemical informatics Molecular complexity Structure-activity relationships

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid (CAS 37678-73-2) is a heterocyclic sulfonic acid characterized by a 2-pyridone core bearing methyl substituents at the 1- and 4-positions, a hydroxyl group at the 6-position, and a sulfonic acid group at the 3-position. With a molecular formula of C₇H₉NO₅S and a molecular weight of 219.22 g/mol, this compound is designated for industrial applications.

Molecular Formula C7H9NO5S
Molecular Weight 219.22 g/mol
CAS No. 37678-73-2
Cat. No. B12688510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid
CAS37678-73-2
Molecular FormulaC7H9NO5S
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1S(=O)(=O)O)O)C
InChIInChI=1S/C7H9NO5S/c1-4-3-5(9)8(2)7(10)6(4)14(11,12)13/h3,10H,1-2H3,(H,11,12,13)
InChIKeyOKSSKFOHEZJYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid (CAS 37678-73-2): Industrial-Grade Pyridone Sulfonic Acid Core


1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid (CAS 37678-73-2) is a heterocyclic sulfonic acid characterized by a 2-pyridone core bearing methyl substituents at the 1- and 4-positions, a hydroxyl group at the 6-position, and a sulfonic acid group at the 3-position [1]. With a molecular formula of C₇H₉NO₅S and a molecular weight of 219.22 g/mol, this compound is designated for industrial applications . Its registration under EC Number 253-620-0 confirms its status as an existing chemical substance within the European regulatory framework [1].

Why Simple Pyridine Sulfonic Acids Cannot Replace 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic Acid in Industrial Processes


Direct replacement of this compound with unsubstituted pyridine sulfonic acids (e.g., pyridine-3-sulfonic acid) or simpler hydroxy-pyridine sulfonic acids is not feasible due to fundamental differences in molecular architecture and resulting physicochemical profiles [1]. The presence of the N-methyl and C-methyl groups on the 2-pyridone scaffold substantially alters hydrogen-bonding capacity, molecular complexity, and lipophilicity compared to de-methylated analogs [1]. These differences influence solubility, partitioning behavior, and potential intermolecular interactions in synthetic or formulation contexts. Procurement decisions must therefore be guided by the specific substitution pattern and validated against the compound's distinct regulatory identity (EC 253-620-0).

Quantitative Differentiation of CAS 37678-73-2 from Analogous Sulfonic Acids


Elevated Molecular Complexity as a Determinant of Interaction Specificity

The Cactvs complexity score for 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is 439, significantly higher than that of the unsubstituted pyridine-3-sulfonic acid (193) and the monohydroxy analogs (332) [1]. This quantifiable difference in topological intricacy results directly from the additional methyl and hydroxyl substituents on the pyridone ring.

Chemical informatics Molecular complexity Structure-activity relationships

Superior Hydrogen Bond Acceptor Capacity for Protic and Aqueous Environments

With 5 hydrogen bond acceptors, the target compound offers a 25% greater capacity for hydrogen bonding interactions than the 4 acceptors found in pyridine-3-sulfonic acid and 2-hydroxypyridine-3-sulfonic acid [1]. This is primarily due to the additional carbonyl oxygen in the pyridone ring, which is absent in the aromatic pyridine-based comparators.

Hydrogen bonding Solubility enhancement Molecular recognition

Distinct Lipophilicity Profile for Controlled Phase Partitioning

The XLogP3-AA value for the target compound is -0.8, indicating significantly greater hydrophilicity compared to 2-hydroxypyridine-3-sulfonic acid (-0.3) and pyridine-3-sulfonic acid (-0.4) [1]. This shift of -0.5 log units suggests that the combination of the pyridone ring and additional methyl groups creates a more polar surface despite the increased carbon count.

Lipophilicity LogP Solvent extraction

Regulatory Continuity via Established EINECS Listing

The compound is identified by EC Number 253-620-0, confirming its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) [1]. This designation indicates the substance was on the European market before 1981, which can streamline regulatory assessments under REACH compared to newer, non-listed analogs that may require full registration.

Regulatory compliance EINECS REACH Supply chain

Optimal Application Domains for 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic Acid Based on Quantitative Evidence


Synthesis of Performance Dyes and Pigments Requiring High Water Solubility

The compound's elevated hydrogen bond acceptor count (5) and lower XLogP3 (-0.8) ensure robust water solubility, making it an ideal sulfonated coupling component for azo and pyridone-based dyes where aqueous-phase synthesis and application are required [1]. Its distinct substitution pattern can influence color fastness and shade compared to simpler sulfonic acid intermediates.

Aqueous-Phase Catalysis and Metal Chelation Processes

The high molecular complexity (439) and multiple hydrogen bonding sites suggest a multifunctional ligand environment, potentially useful for chelating metal ions in aqueous catalytic systems [1]. The specific geometric arrangement of the sulfonic acid and hydroxyl groups may offer selectivity advantages over simpler pyridine sulfonic acids.

Regulatory-Compliant Chemical Intermediate for the European Market

For procurement managers sourcing intermediates for EU-based manufacturing, the compound's existing EINECS listing (EC 253-620-0) simplifies REACH compliance obligations [1]. This established regulatory status, combined with its 'For industry use only' designation , makes it a low-risk choice for industrial supply chains where regulatory continuity is critical.

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